molecular formula C14H19NO3 B3285021 tert-Butyl 4-acetylbenzylcarbamate CAS No. 79533-04-3

tert-Butyl 4-acetylbenzylcarbamate

Cat. No.: B3285021
CAS No.: 79533-04-3
M. Wt: 249.3 g/mol
InChI Key: SNKHKDIMKZEHIA-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetylbenzylcarbamate: is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, forming an acyl azide intermediate.

    Copper-Catalyzed Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale Curtius rearrangement processes due to their efficiency and high yield. The use of nonmetallic regenerable reagents and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for CO2 capture can also be employed to enhance the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-acetylbenzylcarbamate can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.

Common Reagents and Conditions:

Major Products:

  • Oxidation products include benzyl alcohol and benzaldehyde derivatives.
  • Reduction products include the corresponding alcohol.
  • Substitution reactions yield various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Employed in the synthesis of pharmaceuticals where protection of amine groups is required during multi-step synthesis processes.

Industry:

  • Utilized in the production of polymers and other materials where specific functional group protection is necessary.

Mechanism of Action

The mechanism by which tert-butyl 4-acetylbenzylcarbamate exerts its effects primarily involves the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-acetylbenzylcarbamate is unique due to its specific structure, which combines the protective properties of the tert-butyl group with the reactivity of the acetylbenzyl moiety. This combination allows for selective reactions and protection in complex synthetic pathways.

Properties

IUPAC Name

tert-butyl N-[(4-acetylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKHKDIMKZEHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

125 g of N-BOC-p-aminomethylacetophenone ethylene ketal are heated for 15 minutes at 65° in 250 ml of methanol and 250 ml of acetic acid as well as 50 ml of water. The reaction mixture is cooled to 0°, adjusted to a pH of 10 with 10N aqueous NaOH, extracted with ethyl acetate and washed neutral with saturated aqueous NaCl solution. The crude product obtained after drying and concentrating by evaporation is crystallised from hexane. N-BOC-p-aminomethylacetophenone having a melting point of 73°-75° is obtained. IR: 3420, 1707, 1680, 1607, 1500 cm-1 (CH2Cl2). UV: 250 nm (15700) in C2H5OH.
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N-BOC-p-aminomethylacetophenone ethylene ketal
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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